molecular formula C14H18N4O2 B567604 (5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1241712-83-3

(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B567604
CAS No.: 1241712-83-3
M. Wt: 274.324
InChI Key: BVWKOQZGLDCHBH-UHFFFAOYSA-N
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Description

(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a phenyl group attached to a triazole ring, which is further linked to a carbamic acid tert-butyl ester moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide and the triazole intermediate.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the triazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole ring positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Phenyl halides, nucleophiles such as amines or thiols; reactions may require catalysts or specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology research to study enzyme interactions and molecular pathways.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and carbamic acid ester moiety contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific combination of a triazole ring, phenyl group, and carbamic acid ester moiety. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in medicinal chemistry and industrial research.

Properties

CAS No.

1241712-83-3

Molecular Formula

C14H18N4O2

Molecular Weight

274.324

IUPAC Name

tert-butyl N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]carbamate

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-9-11-16-12(18-17-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,19)(H,16,17,18)

InChI Key

BVWKOQZGLDCHBH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=CC=C2

Synonyms

(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester

Origin of Product

United States

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